molecular formula C21H21N3O3 B2998295 6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one CAS No. 705268-90-2

6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one

Cat. No. B2998295
M. Wt: 363.417
InChI Key: JLWMXZXYDMMDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one” is a complex organic molecule. It contains a 1,3-benzodioxole moiety, which is an organic compound with the formula C6H4O2CH2 . Many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .


Molecular Structure Analysis

The molecular structure analysis of this compound is complex due to its large size and the presence of multiple functional groups. A detailed vibrational spectral analysis and quantum chemical computations based on density functional theory have been performed on a similar compound . The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The synthesis of various benzodiazepine derivatives, including those with modifications to the benzodiazepine core structure, has been explored for their potential biological activities. For instance, the creation of pyrido[1,5-a]pyrimidines and their evaluation for antianxiety properties showed certain derivatives comparable to clinically useful benzodiazepines without potentiating CNS depressant effects of ethanol or sodium barbital (Kirkpatrick et al., 1977).
  • A theoretical and experimental study on the inclusion complex formation of β-cyclodextrin with benzodiazepine derivatives highlighted the potential of cyclodextrins to improve the solubility and stability of these compounds, offering a promising direction for enhancing pharmaceutical forms (Papezhuk et al., 2020).

Biological Activities

  • Research on 1,5-benzodiazepine derivatives has shown a variety of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. For example, the synthesis and evaluation of 5-substituted 2-methylbenzimidazoles demonstrated significant anticancer activity against human cancer cell lines, highlighting the therapeutic potential of benzodiazepine derivatives in oncology (El-Naem et al., 2003).
  • Another study on 1,5-benzodiazepines discovered compounds with anticonvulsant activity, suggesting their potential use in the treatment of seizure disorders. The research indicated that some triazolobenzodiazepines exerted a clear-cut anticonvulsant effect with low acute toxicity, comparable to traditional anticonvulsant drugs (Grossi et al., 1993).

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-21(2)9-14-18(15(25)10-21)19(24-20-13(23-14)4-3-7-22-20)12-5-6-16-17(8-12)27-11-26-16/h3-8,19,23H,9-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWMXZXYDMMDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CC5=C(C=C4)OCO5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one

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